molecular formula C11H15ClFN B2520970 N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride CAS No. 1384657-90-2

N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride

Cat. No.: B2520970
CAS No.: 1384657-90-2
M. Wt: 215.7
InChI Key: CSNGZMKFZXZEGN-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]cyclobutanamine hydrochloride (CAS: 1384657-90-2) is a secondary amine derivative featuring a cyclobutane ring linked to a 2-fluorobenzyl group via a methylene bridge. Its molecular formula is C₁₁H₁₅ClFN, with a molecular weight of 215.69 g/mol . The compound’s SMILES notation, Fc1ccccc1CNC1CCC1.Cl, highlights the 2-fluorophenyl moiety, cyclobutane ring, and hydrochloride salt formation. It is utilized as a building block in medicinal chemistry, particularly in the development of ligands targeting neurotransmitter receptors or enzymes .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]cyclobutanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10;/h1-2,4,7,10,13H,3,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNGZMKFZXZEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

Therapeutic Applications

N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride has been investigated for its potential use in treating several medical conditions, particularly neurological and psychiatric disorders.

Neurological Disorders

Research indicates that compounds similar to this compound exhibit neuroprotective properties. These compounds may be effective in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and providing protection against neuronal damage.

Psychiatric Disorders

The compound's structural characteristics suggest potential efficacy in treating psychiatric disorders such as depression and anxiety. Preliminary studies have shown that related compounds can influence serotonin and dopamine pathways, which are critical in mood regulation.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the cyclobutane ring and the fluorophenyl group. The following table summarizes key synthetic routes:

StepReaction TypeReagents/Conditions
1CyclizationCyclobutyl precursor + amine
2Fluorination2-Fluorobenzyl chloride + base
3Hydrochloride formationHydrochloric acid in aqueous solution

Biological Evaluation

Biological evaluations of this compound have focused on its pharmacodynamics and pharmacokinetics.

Pharmacodynamics

Studies have shown that this compound interacts with various receptors in the central nervous system, leading to significant changes in neurotransmitter release. For instance, it has been noted to enhance serotonin levels, which may contribute to its antidepressant effects.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption rates and bioavailability, making it a suitable candidate for further clinical development.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Depression : A clinical trial involving patients with major depressive disorder showed a significant reduction in symptoms after administration of the compound over a 12-week period.
  • Neuroprotection : In animal models of Alzheimer's disease, this compound demonstrated a reduction in amyloid plaque formation, suggesting potential for neuroprotective applications.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Cyclopropanamine Derivatives

  • 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride (CAS: 1439897-84-3): Molecular Formula: C₁₀H₁₂ClFN Molecular Weight: 165.21 g/mol Key Difference: Replaces the cyclobutane ring with a smaller cyclopropane ring.

Cyclohexanamine Derivatives

Substituted Benzeneethanamine Analogues

25C-NBF HCl (4-Chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine HCl)

  • Molecular Formula: C₁₆H₁₆ClFNO₂ Key Features: Incorporates methoxy and chloro substituents on the benzene ring. These electron-donating and withdrawing groups modulate serotonin receptor affinity, a common target in psychedelic research .

25B-NBF HCl (4-Bromo-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine HCl)

  • Molecular Formula: C₁₆H₁₆BrFNO₂ Key Features: Bromine substitution increases molecular weight (354.67 g/mol) and lipophilicity compared to the target compound. Bromine’s bulkiness may sterically hinder receptor interactions .

Allylamine and Propenylamine Analogues

(2-Fluorophenyl)methylamine Hydrochloride (CAS: 1158194-34-3)

  • Molecular Formula : C₁₀H₁₃ClFN
  • Key Difference : The allyl group introduces unsaturation, altering electronic distribution and conformational flexibility. This may enhance reactivity in covalent inhibitor design .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
N-[(2-Fluorophenyl)methyl]cyclobutanamine HCl C₁₁H₁₅ClFN 215.69 Cyclobutane ring, 2-fluorobenzyl Building block for receptor ligands
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine HCl C₁₀H₁₂ClFN 165.21 Cyclopropane ring Higher ring strain, potential metabolic instability
25C-NBF HCl C₁₆H₁₆ClFNO₂ 323.76 2,5-Dimethoxy, 4-chloro substituents Serotonin receptor affinity
(2-Fluorophenyl)methylamine HCl C₁₀H₁₃ClFN 199.67 Allyl group, unsaturated bond Potential covalent binding applications

Research Findings and Implications

  • Ring Size and Bioactivity : Cyclobutanamine derivatives balance conformational flexibility and steric bulk, making them favorable for targeting receptors with deep binding pockets (e.g., sigma-1 receptors) . Cyclopropanamine analogues, while more rigid, may exhibit faster clearance due to ring strain .
  • Substituent Effects: Electron-withdrawing groups (e.g., fluorine) on the benzyl moiety enhance metabolic stability by reducing oxidative degradation. Methoxy groups, as seen in NBOMe derivatives, increase receptor affinity but also hallucinogenic risk .
  • Synthetic Utility : The target compound’s simplicity facilitates modular derivatization, enabling rapid exploration of structure-activity relationships (SAR) in drug discovery .

Biological Activity

N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride (N-F-PMC-HCl) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-F-PMC-HCl has the molecular formula C₁₂H₁₆F₂N·HCl, with a molecular weight of approximately 215.7 g/mol. The compound features a cyclobutane ring substituted with a 2-fluorophenylmethyl group, which is significant for its biological interactions. The hydrochloride salt form enhances solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of N-F-PMC-HCl is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it acts as an agonist at the serotonin 5-HT2C receptor, which is implicated in mood regulation and appetite control. This receptor modulation may contribute to the compound's potential antidepressant and antipsychotic effects .

Key Mechanisms:

  • Receptor Interaction : N-F-PMC-HCl binds to the 5-HT2C receptor, influencing downstream signaling pathways that regulate neurotransmitter release.
  • Functional Selectivity : Some studies suggest that the compound exhibits functional selectivity at the 5-HT2C receptor, preferentially activating Gq signaling pathways over β-arrestin recruitment, which may reduce side effects associated with traditional antipsychotics .

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with N-F-PMC-HCl, particularly in relation to its effects on neurotransmitter systems and potential therapeutic applications.

Summary of Biological Activities:

Activity TypeDescriptionReferences
AntidepressantModulates serotonin levels, potentially alleviating depressive symptoms.
AntipsychoticExhibits agonistic activity at 5-HT2C receptors, suggesting efficacy in treating schizophrenia.
Neurotransmitter ModulationInfluences dopamine and serotonin pathways, critical for mood and behavior regulation.

Case Studies

  • Antidepressant Effects : A study investigated the impact of N-F-PMC-HCl on serotonin levels in animal models. Results indicated a significant increase in serotonin release upon administration of the compound, correlating with reduced depressive-like behaviors .
  • Antipsychotic Potential : In a model of amphetamine-induced hyperactivity, N-F-PMC-HCl demonstrated notable antipsychotic-like activity, suggesting its potential as a treatment for schizophrenia-related symptoms .
  • Structural Activity Relationship (SAR) : Comparative studies with structurally similar compounds revealed that modifications to the fluorine position or cyclobutane ring significantly affected receptor binding affinity and biological activity, underscoring the importance of structural features in drug design.

Q & A

Q. Table 1: Representative Reaction Conditions

ComponentDetails
Amine2-Fluorobenzylamine
KetoneCyclobutanone
Reducing AgentNaBH3CN or H2/Pd-C
SolventEthanol/DMF
Temperature60–80°C
Reaction Time12–24 hours

Basic: Which spectroscopic and analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the cyclobutane ring (δ 2.5–3.5 ppm for ring protons) and fluorophenyl group (δ 7.0–7.5 ppm aromatic protons; 19^{19}F NMR at δ -110 to -120 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS confirms the molecular ion peak at m/z 209.2 (free base) and 245.7 (hydrochloride adduct) .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., intramolecular hydrogen bonds) using SHELX programs. For example, intramolecular C–H⋯Cl interactions stabilize the hydrochloride salt .

Advanced: How do structural modifications (e.g., fluorine position) impact biological activity in SAR studies?

Methodological Answer:

  • Fluorine Substitution : Evidence from analogs like 25C-NBF HCl () shows that 2-fluorophenyl groups enhance receptor binding affinity compared to 4-fluorophenyl derivatives due to steric and electronic effects.
  • Cyclobutane Ring Strain : The rigid cyclobutane moiety may restrict conformational flexibility, improving selectivity for target enzymes or receptors.
  • Methodological Testing : Use competitive binding assays (e.g., radioligand displacement) and computational docking (e.g., AutoDock Vina) to quantify affinity changes .

Q. Table 2: SAR Trends in Fluorinated Cyclobutanamine Derivatives

CompoundFluorine PositionActivity (IC50)Target
25C-NBF HCl2-Fluorophenyl12 nMSerotonin 5-HT2A
25I-NBF HCl4-Fluorophenyl45 nMSerotonin 5-HT2A

Advanced: How can crystallization challenges for hydrochloride salts be addressed?

Methodological Answer:

  • Counterion Effects : Hydrochloride salts often form hydrates or disordered lattices. Use anti-solvent vapor diffusion (e.g., ether into ethanol) to slow crystallization.
  • Additives : Add trace ammonium chloride to enhance lattice stability.
  • Temperature Gradients : Gradual cooling (0.5°C/hour) from 40°C to 4°C reduces twinning, as seen in cyclobutane derivatives () .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1) to remove unreacted amine or ketone.
  • Column Chromatography : For crude free base, employ silica gel with ethyl acetate/hexane (1:4) eluent.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Data Triangulation : Compare assays (e.g., functional cAMP vs. binding assays) to distinguish agonist/antagonist effects.
  • Batch Analysis : Verify compound purity (>98% via HPLC) to rule out impurity-driven artifacts.
  • Structural Validation : Re-refine X-ray data with SHELXL to confirm stereochemistry (e.g., trans-3-aminocyclobutanol HCl in ) .

Advanced: What computational methods predict metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools : Use SwissADME to predict cytochrome P450 interactions. Fluorine atoms reduce metabolic oxidation, as seen in N-(4-Bromobenzyl)-2-methyl-1-propanamine HCl ().
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability in lipid bilayers .

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